Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Methanesulfonyloxy Substitution: The final step involves the substitution of a hydroxyl group with a methanesulfonyloxy group. This can be achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or hydrocarbons.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methanesulfonyloxy group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate: Similar in structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
Ethyl 5-(methanesulfonyloxy)-2-ethyl-1-benzofuran-3-carboxylate: Contains an ethyl group, which may affect its reactivity and applications.
Ethyl 5-(methanesulfonyloxy)-2-chloro-1-benzofuran-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-methylsulfonyloxy-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-3-22-18(19)16-14-11-13(24-25(2,20)21)9-10-15(14)23-17(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZIEZAGXQKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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